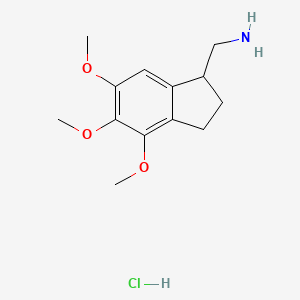
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a nitro group, a thiophene ring, and an enol structure
Preparation Methods
The synthesis of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene derivatives with nitroalkenes. One common method is the reaction of thiophene-3-carboxaldehyde with nitromethane under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions include amines, hydroxylamines, and halogenated thiophenes.
Scientific Research Applications
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol can be compared with other thiophene derivatives such as:
2-Nitrothiophene: Lacks the enol structure and has different reactivity.
3-Nitrothiophene: Similar nitro group placement but lacks the enol structure.
Thiophene-3-carboxaldehyde: Used as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of a nitro group, thiophene ring, and enol structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
915161-57-8 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-nitro-3-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO3S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2 |
InChI Key |
KFRCZAFNQLWEMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


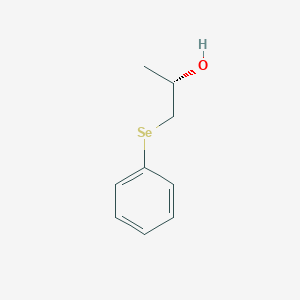
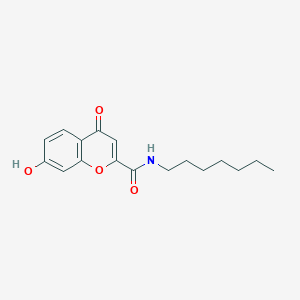
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
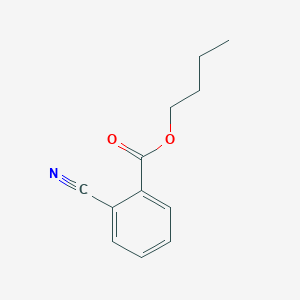

![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)

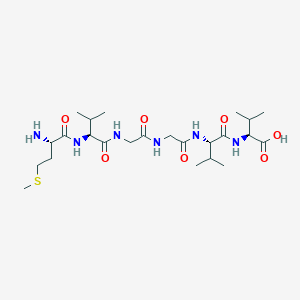

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)

